Adenosine A2A vs. A3 Receptor Selectivity Profile: A Quantitative Comparison with Phenylacetate Analogs
Methyl 2-(4-(1-aminoethyl)phenyl)acetate exhibits a 4.4-fold selectivity for the human adenosine A2A receptor (Ki = 50 nM) over the human adenosine A3 receptor (Ki = 220 nM) in competitive radioligand displacement assays [1]. While many phenylacetate-based scaffolds display pan-adenosine receptor activity, the para-aminoethyl substitution pattern of this compound confers a modest but measurable A2A preference. In contrast, closely related ortho- or meta-substituted analogs, as well as the free carboxylic acid (2-(4-(1-aminoethyl)phenyl)acetic acid), have not been reported to possess this specific selectivity window under identical assay conditions, based on available BindingDB and ChEMBL records [2].
| Evidence Dimension | Binding Affinity (Ki) and Selectivity Ratio |
|---|---|
| Target Compound Data | hA2A Ki = 50 nM; hA3 Ki = 220 nM |
| Comparator Or Baseline | Closest analogs (e.g., 2-(4-(1-aminoethyl)phenyl)acetic acid) have no reported selectivity window in public databases |
| Quantified Difference | A2A/A3 selectivity ratio = 4.4-fold for target compound; not quantified for comparators |
| Conditions | Radioligand displacement assays: hA2A expressed in HEK293 cells using [3H]CGS21680; hA3 expressed in CHO cells using [125I]AB-MECA |
Why This Matters
This selectivity ratio, while modest, provides a starting point for designing A2A-preferring ligands without extensive off-target A3 activity, reducing the need for follow-on counter-screening in early-stage discovery.
- [1] BindingDB. (n.d.). Ki values for human adenosine A2A and A3 receptors (BDBM50364054). View Source
- [2] ChEMBL Database. (n.d.). Bioactivity data for methyl 2-(4-(1-aminoethyl)phenyl)acetate (CHEMBL1950660). View Source
